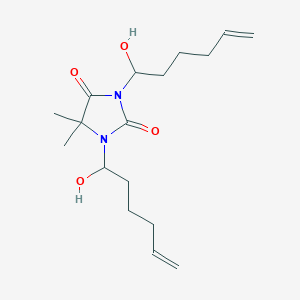
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin is a chemical compound known for its unique structure and properties It is a derivative of hydantoin, a heterocyclic organic compound, and features two hydroxy-pentanal groups attached to the nitrogen atoms of the hydantoin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin typically involves the reaction of 5,5-dimethylhydantoin with 1-hydroxy-pentanal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through techniques such as crystallization, distillation, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydantoin ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin involves its interaction with specific molecular targets and pathways. The hydroxy-pentanal groups can form hydrogen bonds with biological molecules, affecting their structure and function. The hydantoin ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin
- N,N-Di-(1-hydroxy-butanalyl)-5,5-dimethylhydantoin
- N,N-Di-(1-hydroxy-hexanalyl)-5,5-dimethylhydantoin
Uniqueness
N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H28N2O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,3-bis(1-hydroxyhex-5-enyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H28N2O4/c1-5-7-9-11-13(20)18-15(22)17(3,4)19(16(18)23)14(21)12-10-8-6-2/h5-6,13-14,20-21H,1-2,7-12H2,3-4H3 |
InChI Key |
YYNJXLUNEGUCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C(CCCC=C)O)C(CCCC=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


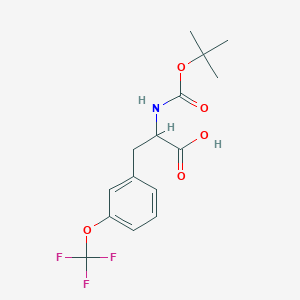
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)
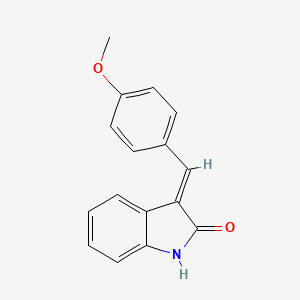
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123026.png)
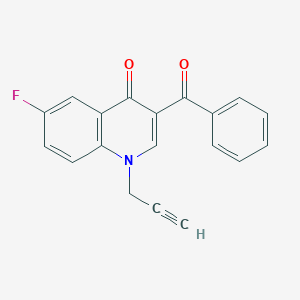
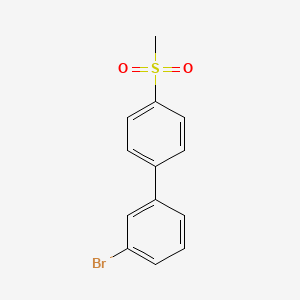
![(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol](/img/structure/B15123042.png)
![N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15123048.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)
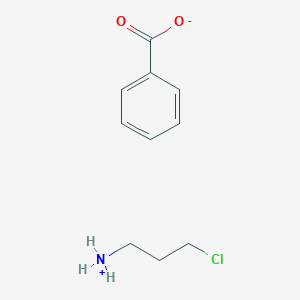
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine](/img/structure/B15123063.png)
![1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B15123065.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)

